An In-depth Technical Guide to 3-Amino-5-boronobenzoic Acid
An In-depth Technical Guide to 3-Amino-5-boronobenzoic Acid
CAS Number: 116378-40-6 Synonyms: 3-Amino-5-carboxybenzeneboronic acid, 3-Amino-5-carboxyphenylboronic acid, 3-Borono-5-carboxyaniline
This technical guide provides a comprehensive overview of 3-Amino-5-boronobenzoic acid, a multifunctional building block crucial for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, a representative synthesis protocol, key applications in organic synthesis, and standard analytical methodologies.
Physicochemical and Safety Data
3-Amino-5-boronobenzoic acid is a stable, solid organic compound. Its bifunctional nature, featuring an amino group, a carboxylic acid group, and a boronic acid moiety, makes it a versatile reagent in synthetic chemistry.
Table 1: Physicochemical Properties of 3-Amino-5-boronobenzoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BNO₄ | [1] |
| Molecular Weight | 180.96 g/mol | [1] |
| Melting Point | 210-212 °C | [1] |
| Boiling Point | 545.5 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.491 g/cm³ (Predicted) | [1] |
| pKa | 3.35 ± 0.10 (Predicted) | [1] |
| Appearance | Off-white to white solid/powder | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | [3] |
| InChI Key | VVQAAMZMJNXCOP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | B(C1=CC(=CC(=C1)N)C(=O)O)(O)O | [1] |
Synthesis Protocol
The synthesis of 3-Amino-5-boronobenzoic acid can be achieved through a multi-step process starting from a readily available substituted benzene ring. A common and logical approach involves the borylation of a halogenated precursor followed by the reduction of a nitro group.
Below is a representative experimental protocol for a plausible synthesis route starting from 3-bromo-5-nitrobenzoic acid.
Experimental Protocol: Multi-step Synthesis
Step 1: Miyaura Borylation of 3-Bromo-5-nitrobenzoic acid
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 3-bromo-5-nitrobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(pinacol boronate)-5-nitrobenzoic acid intermediate. This intermediate may be purified by column chromatography or used directly in the next step.
Step 2: Catalytic Hydrogenation of the Nitro Group
-
Dissolve the crude intermediate from Step 1 in a suitable solvent, such as methanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-6 hours.[3][4]
-
Monitor the reaction until the starting material is fully consumed (TLC or LC-MS).
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-(pinacol boronate)benzoic acid.
Step 3: Hydrolysis of the Boronic Ester
-
The crude product from Step 2 can be hydrolyzed to the final boronic acid. Dissolve the material in a solvent mixture such as THF/water.
-
Add an aqueous acid (e.g., 1M HCl) and stir at room temperature for 1-4 hours.
-
The product often precipitates from the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum to yield 3-Amino-5-boronobenzoic acid.[5]
Applications in Research and Drug Development
The primary application of 3-Amino-5-boronobenzoic acid is as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its most notable use is in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]
The Suzuki-Miyaura Coupling Reaction
This reaction creates a new carbon-carbon bond by coupling an organoboron compound (like 3-Amino-5-boronobenzoic acid) with an organic halide or triflate. This method is fundamental in synthesizing biaryl structures commonly found in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Amino-5-boronobenzoic acid (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure (Conventional Heating):
-
In a round-bottom flask, combine 3-Amino-5-boronobenzoic acid, the aryl halide, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization Methods
Standard analytical techniques are used to confirm the identity, purity, and structure of 3-Amino-5-boronobenzoic acid and its reaction products.
Table 2: Analytical Methods for Characterization
| Method | Purpose | Expected Observations / Sample Protocol |
| HPLC | Purity Assessment & Reaction Monitoring | Method: Reverse-Phase HPLC. Column: C18 (e.g., 4.6x150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid or Trifluoroacetic Acid. Detection: UV at 254 nm. Expected Result: A major peak corresponding to the compound with purity typically >95%.[7] |
| ¹H NMR | Structural Elucidation | Protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Protons from the amino (NH₂), carboxylic acid (COOH), and boronic acid (B(OH)₂) groups may be broad or exchange with deuterium in deuterated solvents like DMSO-d₆ or D₂O.[3] |
| Mass Spectrometry | Molecular Weight Confirmation | Method: Electrospray Ionization (ESI-MS). Expected Result: A peak corresponding to the molecular ion [M+H]⁺ at m/z 181.96 or [M-H]⁻ at m/z 179.95. |
This guide serves as a foundational resource for the proficient use of 3-Amino-5-boronobenzoic acid in a research and development setting. For specific applications, further optimization of the detailed protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 5. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 6. Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
